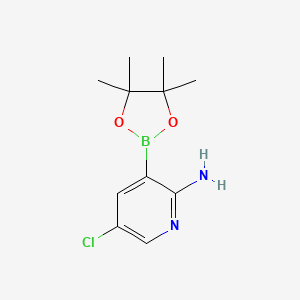
1-(1-bromoethyl)-2,4-dimethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(1-bromoethyl)-2,4-dimethylbenzene” is an organic compound that belongs to the class of halogenated hydrocarbons. It consists of a benzene ring, which is a six-membered ring with alternating double bonds, substituted with a bromoethyl group at the 1-position and two methyl groups at the 2 and 4 positions .
Synthesis Analysis
The synthesis of such compounds typically involves electrophilic aromatic substitution or nucleophilic substitution reactions. For instance, bromoethylation could be achieved by reacting the benzene derivative with bromoethane in the presence of a Lewis acid catalyst .Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring substituted with a bromoethyl group and two methyl groups. The bromoethyl group would add polarity to the molecule, while the methyl groups would increase hydrophobicity .Chemical Reactions Analysis
The compound could undergo various chemical reactions. The bromine atom in the bromoethyl group is a good leaving group, making it susceptible to nucleophilic substitution reactions. The benzene ring could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. The presence of the bromoethyl group would likely make the compound relatively polar, while the methyl groups would increase its hydrophobicity. The compound would likely be a liquid at room temperature .科学的研究の応用
Controlled Radical Polymerization of Styrene
“1-(1-bromoethyl)-2,4-dimethylbenzene” is utilized in the controlled radical polymerization of styrene. This process is crucial for creating well-defined polymers with specific molecular weights and narrow molecular weight distributions. The compound acts as an initiator, where its bromine atom facilitates the controlled growth of the polymer chain .
Asymmetric Esterification of Benzoic Acid
In the presence of a chiral cyclic guanidine, “1-(1-bromoethyl)-2,4-dimethylbenzene” is employed in the asymmetric esterification of benzoic acid. This application is significant in the synthesis of chiral molecules, which are essential for the production of various pharmaceuticals and fine chemicals .
Synthesis of Bromine Terminated Polymers
This compound serves as an initiator in the synthesis of bromine-terminated poly(p-methoxystyrene) and polystyrene through atom transfer radical polymerization (ATRP). The bromine end-groups are particularly useful for further functionalization of the polymers, allowing for the creation of block copolymers and other advanced materials .
Nanotechnology
Finally, this compound could be used in nanotechnology research, especially in the creation of organic nanostructures. Its reactive nature enables it to form covalent bonds with nanoparticles, facilitating the construction of organic-inorganic hybrid materials.
Each of these applications demonstrates the versatility of “1-(1-bromoethyl)-2,4-dimethylbenzene” in scientific research. Its role as an initiator in polymerization reactions and its potential in various other fields highlight its importance as a chemical reagent .
作用機序
Mode of Action
It’s known that brominated compounds can participate in various types of reactions, including nucleophilic substitutions and eliminations . The bromine atom in the molecule is a good leaving group, which makes it susceptible to attack by nucleophiles.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(1-bromoethyl)-2,4-dimethylbenzene . Factors such as pH, temperature, and the presence of other reactive species can affect its reactivity and stability. Additionally, biological factors like enzymatic activity can also influence its action and efficacy.
Safety and Hazards
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(1-bromoethyl)-2,4-dimethylbenzene involves the alkylation of 2,4-dimethylbenzene with 1-bromoethane using a strong base such as potassium tert-butoxide.", "Starting Materials": [ "2,4-dimethylbenzene", "1-bromoethane", "potassium tert-butoxide", "anhydrous dimethyl sulfoxide (DMSO)" ], "Reaction": [ "Add 2,4-dimethylbenzene and anhydrous DMSO to a reaction flask and stir under nitrogen atmosphere.", "Add potassium tert-butoxide to the reaction flask and stir for 30 minutes.", "Add 1-bromoethane dropwise to the reaction mixture and stir for 24 hours at room temperature.", "Quench the reaction with water and extract the organic layer with diethyl ether.", "Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent under reduced pressure.", "Purify the crude product by column chromatography to obtain 1-(1-bromoethyl)-2,4-dimethylbenzene." ] } | |
CAS番号 |
20871-92-5 |
製品名 |
1-(1-bromoethyl)-2,4-dimethylbenzene |
分子式 |
C10H13Br |
分子量 |
213.1 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



